3-Bromo-5-((4-methoxyphenoxy)methyl)isoxazole
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Overview
Description
3-Bromo-5-((4-methoxyphenoxy)methyl)isoxazole is a compound belonging to the isoxazole family, which is known for its five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazoles are significant in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-((4-methoxyphenoxy)methyl)isoxazole typically involves the cycloaddition reaction of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, which employs Cu(I) or Ru(II) as catalysts . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite, which enables an efficient, one-pot synthesis from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods
Industrial production of isoxazoles, including this compound, often utilizes metal-free synthetic routes to avoid the high costs, toxicity, and waste associated with metal-catalyzed reactions . Microwave-assisted solid-phase synthesis is another method that has been employed to produce functionalized isoxazoles efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-((4-methoxyphenoxy)methyl)isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation; nitric acid in sulfuric acid for nitration.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated or nitrated derivatives.
Scientific Research Applications
3-Bromo-5-((4-methoxyphenoxy)methyl)isoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-5-((4-methoxyphenoxy)methyl)isoxazole involves its interaction with specific molecular targets and pathways. Isoxazoles are known to bind to biological targets based on their chemical diversity, which allows them to exert various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another isoxazole derivative with similar structural features.
5-Bromo-3-methylbenzo[c]isoxazole: A compound with a similar brominated isoxazole core.
Uniqueness
3-Bromo-5-((4-methoxyphenoxy)methyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenoxy group contributes to its potential as a versatile building block in synthetic chemistry and drug discovery .
Properties
Molecular Formula |
C11H10BrNO3 |
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Molecular Weight |
284.11 g/mol |
IUPAC Name |
3-bromo-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole |
InChI |
InChI=1S/C11H10BrNO3/c1-14-8-2-4-9(5-3-8)15-7-10-6-11(12)13-16-10/h2-6H,7H2,1H3 |
InChI Key |
RBVHTVQQJWVLBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC(=NO2)Br |
Origin of Product |
United States |
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